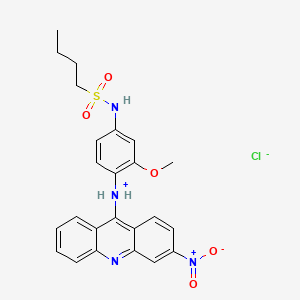
Bis(cyclohexylammonium) 2-cyanoethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bis(cyclohexylammonium) 2-cyanoethyl phosphate typically involves the reaction between cyclohexylamine and 2-cyanoethyl phosphate under suitable reaction conditions . The process generally includes the following steps:
Reactants: Cyclohexylamine and 2-cyanoethyl phosphate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(cyclohexylammonium) 2-cyanoethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction may produce reduced amines.
Wissenschaftliche Forschungsanwendungen
Bis(cyclohexylammonium) 2-cyanoethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(cyclohexylammonium) 2-cyanoethyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Cellular Processes: Affecting cellular processes such as metabolism, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylammonium Phosphate: Similar structure but lacks the cyanoethyl group.
2-Cyanoethyl Phosphate: Contains the cyanoethyl group but lacks the cyclohexylammonium moiety.
Bis(cyclohexylammonium) Phosphate: Similar structure but without the cyanoethyl group.
Uniqueness
Bis(cyclohexylammonium) 2-cyanoethyl phosphate is unique due to the presence of both cyclohexylammonium and cyanoethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
62654-09-5 |
|---|---|
Molekularformel |
C15H32N3O4P |
Molekulargewicht |
349.41 g/mol |
IUPAC-Name |
2-cyanoethyl dihydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/2C6H13N.C3H6NO4P/c2*7-6-4-2-1-3-5-6;4-2-1-3-8-9(5,6)7/h2*6H,1-5,7H2;1,3H2,(H2,5,6,7) |
InChI-Schlüssel |
QSDZRMXWHBMBOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(COP(=O)(O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




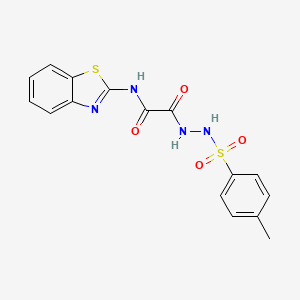

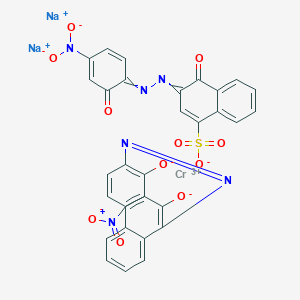

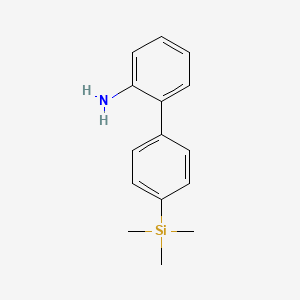
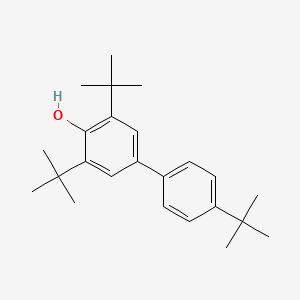
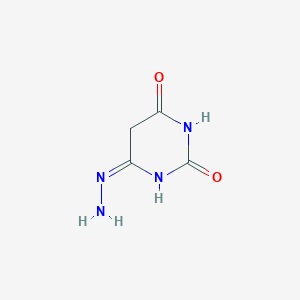
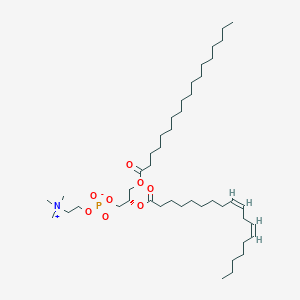
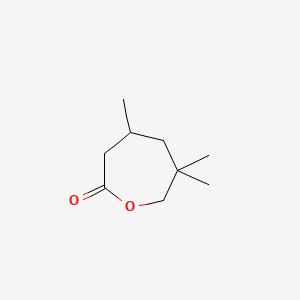

![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
